2,4-difluoro-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzamide
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Overview
Description
Molecular Structure Analysis
The compound “2,4-difluoro-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzamide” appears to contain several functional groups and structural motifs that are common in medicinal chemistry12. These include a benzamide moiety, a thiophene ring, and a secondary amine. The presence of these groups could potentially confer a range of biological activities to the compound12.Chemical Reactions Analysis
Without specific information on this compound, it’s difficult to provide a detailed analysis of its chemical reactions. However, the presence of the amide group and the thiophene ring suggests that it could participate in a variety of reactions. For example, the amide group could undergo hydrolysis under acidic or basic conditions, while the thiophene ring could potentially undergo electrophilic aromatic substitution1.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity. Without specific information on this compound, it’s difficult to provide a detailed analysis of its physical and chemical properties.Scientific Research Applications
Efficient Reagent for Novel α-Ketoamide Derivatives Synthesis
Research demonstrates the use of specific reagents like OxymaPure in combination with DIC (diisopropylcarbodiimide) for the synthesis of novel α-ketoamide derivatives, which are valuable in the development of therapeutic agents and materials science. These methodologies allow for high purity and yield in the synthesis process, highlighting the compound's role in creating new chemical entities with potential application in drug discovery and material development A. El‐Faham et al., 2013.
Anticancer Activity Evaluation
Compounds structurally related to 2,4-difluoro-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzamide have been designed, synthesized, and evaluated for their anticancer activities. These efforts aim to identify new therapeutic agents that can inhibit cancer cell growth more effectively than current treatments. By testing against various cancer cell lines, researchers can determine the efficacy and potential of these compounds in cancer treatment B. Ravinaik et al., 2021.
Antipathogenic and Antimicrobial Properties
New derivatives have been synthesized and tested for their interaction with bacterial cells, exhibiting significant antipathogenic activity. This research is crucial for the development of novel antimicrobial agents that can combat resistant bacterial strains, potentially leading to new treatments for bacterial infections Carmen Limban et al., 2011.
Material Science and Optical Properties
The compound's structural framework has been utilized in synthesizing new materials with specific optical properties. Research in this area focuses on developing materials with potential applications in electronics, photonics, and information technology, demonstrating the compound's versatility beyond biomedical applications Liming Tao et al., 2009.
Redox-Neutral C-H Alkenylation
Innovative synthesis techniques involving the compound have enabled the development of redox-neutral reactions, facilitating the creation of difluorinated compounds. This research is essential for developing new synthetic methodologies that can be applied in the creation of complex molecules for various applications, including drug discovery and material science Xueli Cui et al., 2023.
Safety And Hazards
The safety and hazards associated with a compound depend on its structure and reactivity, as well as how it is handled and used. Without specific information on this compound, it’s difficult to provide a detailed analysis of its safety and hazards.
Future Directions
The future directions for research on this compound would likely depend on its biological activity and potential therapeutic applications. If it shows promising activity in initial studies, future research could involve optimizing its structure to improve its potency, selectivity, and pharmacokinetic properties1.
properties
IUPAC Name |
2,4-difluoro-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O2S/c21-14-5-8-17(18(22)11-14)20(26)24-15-6-3-13(4-7-15)10-19(25)23-12-16-2-1-9-27-16/h1-9,11H,10,12H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEAHOSDCCIQRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzamide |
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